molecular formula C16H18N6O B5725808 N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea

N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea

Cat. No. B5725808
M. Wt: 310.35 g/mol
InChI Key: DRDZYBSRRYKTOS-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea, also known as DMABT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMABT belongs to a class of compounds known as benzotriazole-based ureas, which have been shown to have a wide range of biological and pharmaceutical properties. In

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological and pharmaceutical properties, including antitumor, antiviral, and antibacterial activities. N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has also been shown to have potential applications in the development of new drugs for the treatment of various diseases, including cancer and viral infections.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling and growth. This inhibition can lead to the suppression of tumor growth and the proliferation of cancer cells. N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has also been shown to inhibit the activity of certain viral enzymes, which can lead to the suppression of viral replication and the prevention of viral infections.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has also been shown to inhibit the growth and proliferation of cancer cells, as well as the migration and invasion of cancer cells. In addition, N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has been shown to have anti-inflammatory and antioxidant properties, which can help to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in high purity and high yield. N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has also been shown to have low toxicity and high selectivity for certain enzymes and receptors, which can make it an ideal candidate for drug development. However, N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea also has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments. In addition, N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea can be sensitive to light and air, which can affect its stability over time.

Future Directions

There are several future directions for the study of N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea. One potential direction is the development of new drugs based on the structure of N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea. N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has been shown to have potent antitumor, antiviral, and antibacterial activities, and further research could lead to the development of new drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea. Further research could help to elucidate the specific enzymes and receptors that are targeted by N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea, which could lead to a better understanding of its biological and pharmaceutical properties. Finally, future research could focus on the optimization of the synthesis method for N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea, in order to improve its purity, yield, and stability.

Synthesis Methods

The synthesis of N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea involves the reaction of 4-dimethylaminobenzaldehyde with 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid to form the corresponding amide. This amide is then treated with phosgene or triphosgene to yield the final product, N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea. The synthesis of N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea has been optimized to yield high purity and high yield.

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(1-methylbenzotriazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-21(2)13-7-4-11(5-8-13)17-16(23)18-12-6-9-15-14(10-12)19-20-22(15)3/h4-10H,1-3H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDZYBSRRYKTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)N(C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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